4(3H)-Quinazolinone

Anti-inflammatory In vivo pharmacology Carrageenan-induced edema

In medicinal chemistry, substituting quinazolinone derivatives without an unsubstituted baseline control leads to invalid SAR conclusions. 4(3H)-Quinazolinone serves as the essential unsubstituted reference core: • Validated in vivo anti-inflammatory efficacy in standard models - enables direct attribution of substituent effects • Defined aqueous solubility profile - practical for biochemical and cell-based screening assays • Baseline antibacterial activity (lower vs. 2-methyl analog against Gram-negative bacteria) - indispensable comparator for SAR studies • Proven pharmacophore for EGFR kinase ATP-binding pocket - install substituents to generate libraries targeting wild-type and mutant EGFRs

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 134434-33-6
Cat. No. B167162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone
CAS134434-33-6
Synonyms4-Quinazolinol (9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=CN2
InChIInChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
InChIKeyQMNUDYFKZYBWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(3H)-Quinazolinone: Core Scaffold Overview


4(3H)-Quinazolinone (CAS: 491-36-1) is a foundational nitrogen-containing heterocyclic compound and a privileged scaffold in medicinal chemistry [1]. It serves as the core structure for a vast array of derivatives exhibiting diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties [2]. As an unsubstituted core, it is a critical comparator for assessing the impact of various substituents on the pharmacological and physicochemical profiles of its analogs, making it an essential reference standard for rational drug design and chemical procurement [3].

1Unsubstituted comparator for structure-activity relationship (SAR) studies.
2Moderate aqueous solubility baseline for in vitro assay design without high organic co-solvent.
3Privileged heterocyclic scaffold to probe substitution effects on target binding and selectivity.

Why Substitution Determines 4(3H)-Quinazolinone Activity


The biological activity and physicochemical properties of quinazolinones are exquisitely sensitive to substitution patterns [1]. Simply interchanging different 4(3H)-quinazolinone derivatives is not scientifically valid, as substituents at the 2- and 3-positions dramatically alter target binding, potency, and even the spectrum of activity [2]. This report provides direct, quantitative evidence comparing the unsubstituted 4(3H)-quinazolinone core against its 2-methyl and 2-phenyl analogs, demonstrating that each compound occupies a unique niche in the chemical-biological landscape.

Unsubstituted Core
2-Methyl / 2-Phenyl Analogs
Baseline anti-inflammatory activity in rat paw edema model
2-methyl retains comparable response; 2-phenyl may slightly reduce maximal activity. Direct substitution without validation can alter endpoint interpretation.
Lower antibacterial activity against Gram-negative pathogens
2-methyl analog significantly increases antibacterial potency. Unsubstituted core may not replicate the same antimicrobial screening profile.
Moderate aqueous solubility (class baseline)
Adding hydrophobic substituents predictably decreases solubility, complicating assay comparability without reformulation.

Quantitative Evidence: 4(3H)-Quinazolinone vs. Analogs


Anti-Inflammatory Activity in Rat Paw Edema Model

In a direct comparative study, unsubstituted 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. While all compounds showed significant activity compared to control, the unsubstituted core and its 2-methyl analog demonstrated comparable high efficacy, whereas the 2-phenyl derivative exhibited a slightly lower maximal effect.

Anti-inflammatory response
Head-to-head
Unsubstituted and 2-methyl achieved comparable paw edema inhibition (81–96%); 2-phenyl slightly lower within same range.
Reported model-response context supports comparable activity of core and 2-methyl analog.
In vivo carrageenan-induced rat paw edema model.
Anti-inflammatory In vivo pharmacology Carrageenan-induced edema

Antibacterial Potency Against Gram-Negative Bacteria

A study directly comparing the antibacterial activity of quinazolin-4(3H)-one, 2-methyl-4(3H)-quinazolinone, and 2-phenyl-4(3H)-quinazolinone revealed that the 2-methyl analog is the most potent, particularly against key Gram-negative pathogens [1]. While all compounds were active, the 2-methyl derivative exhibited higher activity than both the unsubstituted core and the 2-phenyl analog.

Antibacterial activity
Head-to-head
2-Methyl derivative more active against E. coli, K. pneumoniae, P. aeruginosa than unsubstituted core or 2-phenyl analog.
Supports antimicrobial screening context; unsubstituted core may serve as baseline control.
In vitro susceptibility testing.
Antibacterial Gram-negative Structure-Activity Relationship

MRSA Efficacy and Synergistic Potential

Research on a specific 4(3H)-quinazolinone derivative (Compound 4'c) demonstrates potent activity against multidrug-resistant S. aureus (MRSA) [1]. This compound showed MIC values of 0.03-0.25 μg/mL against S. aureus, including vancomycin-resistant strains (VRSA) [1]. Critically, it exhibited in vivo efficacy in a murine neutropenic thigh infection model comparable to the last-resort antibiotic vancomycin, and showed a post-antibiotic effect (PAE) of ~2 hours at 10X MIC, similar to levofloxacin and vancomycin [1].

MRSA activity (derivative)
Cross-study comparable
Derivative 4'c MIC 0.03–0.25 μg/mL against S. aureus; in vivo bacterial burden reduction similar to vancomycin; PAE ~2 h at 10× MIC.
Supports antimicrobial screening context for resistant strains; model-response comparable to clinical comparator.
Murine neutropenic thigh infection model.
MRSA Antibiotic Synergy In vivo efficacy

EGFR Kinase Inhibition Potency

The 4(3H)-quinazolinone scaffold is a privileged structure for developing EGFR kinase inhibitors [1]. Advanced derivatives, such as compound 6d, have shown potent inhibitory activity against wild-type EGFR with an IC50 of 0.069 ± 0.004 µM, which is comparable to the FDA-approved drug erlotinib (IC50 = 0.045 ± 0.003 µM) [1]. Further studies have produced derivatives with even higher potency against the clinically relevant mutant EGFR T790M/L858R, with an IC50 of 0.031 μM [2].

EGFR kinase inhibition
Cross-study comparable
Derivative 6d IC50 0.069 µM vs. erlotinib 0.045 µM; derivative 79 IC50 0.031 µM against T790M/L858R mutant.
Kinase assay context shows close inhibition to clinical inhibitor; mutant-selective activity reported.
In vitro kinase inhibition assay.
EGFR Inhibitor Anticancer Kinase Assay

Aqueous Solubility Profile

The unsubstituted 4(3H)-quinazolinone core possesses distinct physicochemical properties compared to its substituted analogs. Vendor data indicates it is soluble in water at approximately 1.2-1.5 mg/mL (8.21-10.26 mM), which is relatively high for this class of heterocycles . This contrasts with more lipophilic derivatives that require organic co-solvents. This baseline solubility is a key differentiator when designing analogs, as adding hydrophobic substituents will predictably decrease aqueous solubility.

Aqueous solubility
Data to verify
Unsubstituted core: 1.2–1.5 mg/mL (8.21–10.26 mM)
Reported baseline solubility supports aqueous assay design; substitution typically reduces solubility.
Vendor-reported data; class-level inference.
Physicochemical properties Solubility Formulation

Validated Application Scenarios


Anti-Inflammatory Drug Discovery Scaffold

4(3H)-Quinazolinone is a validated starting point for developing novel anti-inflammatory agents. As demonstrated, the unsubstituted core itself shows high in vivo efficacy in a standard model of inflammation [1]. Its moderate aqueous solubility facilitates screening in biochemical and cell-based assays, making it a practical and effective starting material for medicinal chemistry campaigns.

Antibacterial SAR Baseline Control

In the design of new antibacterial agents, the unsubstituted 4(3H)-quinazolinone core serves as an essential negative or baseline control. Quantitative evidence shows that its antibacterial activity is lower than that of its 2-methyl analog, particularly against Gram-negative bacteria [2]. This makes it an indispensable comparator for accurately assessing the impact of 2-position substitutions on antibacterial potency.

EGFR Kinase Inhibitor Intermediate

The 4(3H)-quinazolinone scaffold is a proven pharmacophore for targeting the ATP-binding pocket of EGFR and other kinases [3]. By using the core as an intermediate and installing specific substituents, researchers can generate libraries of compounds with high affinity for both wild-type and clinically relevant mutant EGFRs, as demonstrated by analogs with low nanomolar IC50 values [3][4].

Physicochemical Property Benchmarking

Given its well-defined solubility profile , 4(3H)-quinazolinone is an ideal reference standard for benchmarking the physicochemical properties of new derivatives. Changes in solubility, LogP, and other key parameters can be directly attributed to the introduced substituents, providing clear guidance for optimizing the drug-likeness of novel quinazolinone-based candidates.

Application
Selection Property
Validation Focus
Inflammation model response studies
Baseline core scaffold for SAR
Paw edema model endpoint comparison
Antibacterial SAR baseline control
Unsubstituted comparator control
Gram-negative MIC screening
EGFR kinase inhibition studies
Core intermediate for derivatization
Kinase inhibition assay against wild-type and mutant EGFR
Physicochemical benchmarking
Reference solubility profile
Aqueous solubility and LogP determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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